molecular formula C9H13ClN2 B1389056 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride CAS No. 1082658-92-1

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride

Cat. No. B1389056
CAS RN: 1082658-92-1
M. Wt: 184.66 g/mol
InChI Key: XENUYYWHSGCUFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involved phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The molecular formula of TIQA-HCl is C9H13ClN2 . It belongs to the class of compounds known as tetrahydroisoquinolines .


Physical And Chemical Properties Analysis

TIQA-HCl is a white crystalline powder that is soluble in water. The average mass of TIQA-HCl is 184.666 Da .

Scientific Research Applications

Neuropharmacology

THIQ-5-amine HCl: is studied for its potential effects on the central nervous system. It acts as an agonist of the 5-HT2A receptor , which is a receptor for the neurotransmitter serotonin . This compound is also believed to inhibit the enzyme monoamine oxidase , which is responsible for the breakdown of neurotransmitters in the brain. These properties make it a candidate for research into treatments for conditions like depression and anxiety.

Medicinal Chemistry

In medicinal chemistry, THIQ-5-amine HCl serves as a scaffold for developing novel compounds with potent biological activity. It’s part of the isoquinoline alkaloids group, which has diverse biological activities against various pathogens and neurodegenerative disorders . The compound’s structure-activity relationship (SAR) is crucial for designing new therapeutic agents.

Organic Synthesis

THIQ-5-amine HCl: is used in organic synthesis, particularly in the construction of complex molecules. It’s involved in reactions like the Pictet-Spengler reaction, which forms the THIQ scaffold, a core structure in many natural and synthetic compounds . Its versatility in synthesis makes it a valuable building block for creating a wide range of chemical entities.

Biochemistry

In biochemistry, THIQ-5-amine HCl is utilized to study biochemical pathways and physiological effects. It has shown to increase serotonin levels in the brain, leading to improved mood and cognitive performance. Additionally, it has anti-inflammatory and antioxidant properties, which are beneficial in overall health improvement.

Neuroscience

Research in neuroscience often involves THIQ-5-amine HCl due to its action on neurotransmitter systems. It’s a tool for understanding the role of serotonin receptors and monoamine oxidase in brain function and pathology. This compound helps in exploring the mechanisms underlying neurological disorders and could aid in the discovery of new drugs.

Analytical Chemistry

In analytical chemistry, THIQ-5-amine HCl can be used as a reference compound for method development and validation. Its well-defined structure and properties allow for the establishment of analytical techniques such as chromatography and spectroscopy, which are essential for the qualitative and quantitative analysis of complex mixtures .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENUYYWHSGCUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662884
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride

CAS RN

1082658-92-1
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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